Fospropofol

Prodrug formulation Pharmaceutical chemistry Aqueous solubility

Fospropofol is the aqueous phosphate ester prodrug of propofol that eliminates the liabilities of lipid emulsion formulations. It causes no injection-site pain (no TRPA1 activation), carries a three-fold lower incidence of hypertriglyceridemia in prolonged sedation, and removes microbial growth risk. Enzymatic activation by alkaline phosphatases introduces a measurable delay to peak effect, providing smoother hemodynamic induction—critical for outpatient procedures and fragile patients. As a research probe, it uniquely enables investigation of prodrug PK/PD in cerebral ischemia and traumatic brain injury models. Procure the distinct sedative tool, not an interchangeable generic.

Molecular Formula C13H21O5P
Molecular Weight 288.28 g/mol
CAS No. 258516-89-1
Cat. No. B1673577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFospropofol
CAS258516-89-1
SynonymsAquavan
fospropofol
fospropofol disodium
GPI 15715
GPI15715
lusedra
methanol, (2,6-bis(1-methylethyl)phenoxy)-, dihydrogen phosphate, disodium salt
Molecular FormulaC13H21O5P
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O
InChIInChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)
InChIKeyQVNNONOFASOXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fospropofol (CAS 258516-89-1) Sedative Procurement: A Prodrug with Quantified Differentiation


Fospropofol (CAS 258516-89-1), chemically 2,6-diisopropylphenoxymethyl phosphate, is a water-soluble phosphate ester prodrug of the widely used intravenous anesthetic propofol [1]. After intravenous administration, it undergoes rapid enzymatic cleavage by endothelial alkaline phosphatases to liberate the active parent compound, propofol, along with formaldehyde and phosphate [2]. This unique activation mechanism fundamentally alters its clinical profile compared to its active metabolite, conferring distinct advantages that are critical for scientific selection and procurement in specific clinical and research contexts [3].

Why Fospropofol Cannot Be Replaced by Propofol or Other Sedative-Hypnotics in Key Applications


Generic substitution between propofol and its prodrug fospropofol is not clinically or scientifically equivalent. Fospropofol is not simply a different formulation of propofol; its prodrug nature confers a distinct pharmacokinetic-pharmacodynamic (PK/PD) relationship [1]. The requisite enzymatic activation step introduces a measurable and clinically relevant delay to peak effect, altering the time course of sedation and recovery compared to direct propofol administration [2]. Furthermore, the aqueous formulation of fospropofol entirely eliminates the lipid emulsion vehicle of propofol, which is responsible for a suite of well-documented disadvantages, including injection pain, risk of microbial growth, and lipid-loading concerns during prolonged infusion [3]. These are not trivial differences in excipients; they are fundamental properties that dictate safety, handling, and clinical utility, making the two agents distinct tools rather than interchangeable options.

Quantitative Comparator Evidence: Fospropofol vs. Propofol and Alternatives


Water Solubility: Eliminating the Lipid Emulsion Vehicle

Fospropofol is an aqueous-soluble prodrug, in stark contrast to propofol, which requires formulation as a lipid macroemulsion due to its poor water solubility [1]. This fundamental difference in physical chemistry is the root cause of several downstream clinical advantages, including the elimination of injection pain and reduced risk of microbial contamination [2]. The aqueous solubility of fospropofol has been experimentally quantified.

Prodrug formulation Pharmaceutical chemistry Aqueous solubility

Injection Site Pain: Abolishing a Primary Propofol Side Effect

A primary and well-documented disadvantage of propofol is its high incidence of pain on injection, reported in approximately 60% of patients, with a third describing the pain as severe [1]. Fospropofol, due to its water-soluble nature, does not activate the TRPA1 receptor responsible for this pain [2]. Clinical studies have consistently demonstrated a near-complete absence of injection site pain with fospropofol.

Adverse event profile Patient comfort Sedation safety

Pharmacokinetics: Quantified Delay in Onset and Prolonged Action

The prodrug mechanism of fospropofol introduces a measurable and clinically significant delay in the onset of peak sedative effect compared to a direct propofol injection [1]. Pharmacokinetic models and simulations have been developed to illustrate these differences, allowing clinicians to understand the distinct temporal profile of fospropofol [2].

Pharmacokinetics Prodrug activation Time to peak effect

Metabolic Liabilities: Reduced Incidence of Hypertriglyceridemia in ICU Sedation

Long-term sedation with propofol emulsion carries a risk of hypertriglyceridemia due to the lipid vehicle. A recent pilot randomized clinical trial compared fospropofol disodium to propofol for long-term sedation in mechanically ventilated ICU patients and specifically monitored lipid profiles [1].

Intensive care Long-term sedation Metabolic adverse events

Comparative Sedative Efficacy: Non-Inferiority to Propofol for Deep Sedation

A randomized pilot study directly compared the efficacy of fospropofol disodium to propofol for achieving and maintaining deep sedation in critically ill, mechanically ventilated ICU patients [1]. The primary outcome was the percentage of time spent within the target sedation range (RASS -5 to -4) without the need for rescue medication.

Efficacy Non-inferiority Deep sedation Intensive care

Neuroprotective Potential: Gentle Modulation of Cerebral Blood Flow and Metabolism

Emerging evidence suggests that fospropofol's modulation of cerebral blood flow (CBF) and metabolism may be more favorable than that of propofol, contributing to potential neuroprotective properties [1]. The review highlights its ability to gently reduce cerebral metabolic rate and inhibit neuronal excitability, which is particularly relevant in scenarios such as ischemia-reperfusion injury.

Neuroprotection Cerebral hemodynamics Anesthesia Neurosurgery

Defined Application Scenarios for Fospropofol Based on Quantitative Differentiation


Sedation for Patients with Propofol Injection Pain or Allergy to Lipid Emulsion Components

Fospropofol is the preferred sedative-hypnotic agent for patients with a documented history of severe pain on injection with propofol or hypersensitivity to the components of propofol's lipid emulsion (e.g., egg lecithin, soybean oil). As established in Section 3, fospropofol eliminates injection site pain and is an aqueous solution, circumventing these specific liabilities [1].

Prolonged Sedation in the ICU to Mitigate Hypertriglyceridemia Risk

For critically ill patients requiring sedation for more than 24 hours, fospropofol may be a safer alternative to propofol. The data in Section 3 demonstrates a three-fold lower incidence of hypertriglyceridemia compared to propofol in this setting [1]. This reduces the risk of associated complications and avoids the need for frequent monitoring of serum triglycerides and potential interruption of sedation.

Procedural Sedation Requiring a Smoother Hemodynamic Profile

In outpatient or procedural settings (e.g., colonoscopy, bronchoscopy) where a rapid bolus of propofol might precipitate a transient but clinically significant hypotensive episode, fospropofol's delayed onset and more gradual peak effect, as quantified in Section 3, can provide a smoother and potentially safer induction of sedation with less respiratory and hemodynamic perturbation [1].

Research Tool for Studying Prodrug Pharmacokinetics and Neuroprotective Mechanisms

Fospropofol serves as a unique research probe to investigate the pharmacodynamic consequences of a prodrug activation step on the well-characterized pharmacology of propofol. Its distinct PK profile and emerging evidence for neuroprotective properties [1] make it a valuable tool for mechanistic studies in animal models of cerebral ischemia, traumatic brain injury, and for developing new sedation strategies in neurocritical care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fospropofol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.